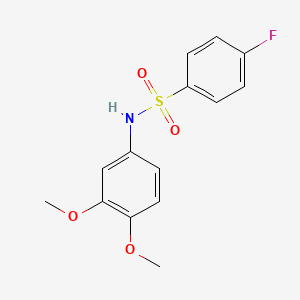

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide and its analogs involves strategic incorporation of the dimethoxyphenyl and fluorobenzenesulfonyl groups. One approach involves the coupling of a dimethoxyphenylamine with a fluorobenzenesulfonyl chloride under conditions that promote the formation of the sulfonamide bond. This process requires careful selection of reagents and conditions to ensure the preservation of sensitive functional groups and to achieve high yields and purity of the desired product.

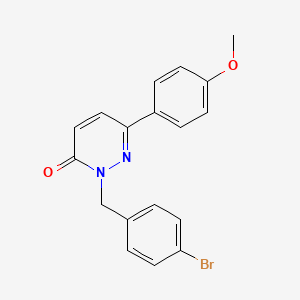

Molecular Structure Analysis

The molecular structure of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is characterized by the presence of both electron-donating (dimethoxyphenyl) and electron-withdrawing (fluorobenzenesulfonyl) groups. This combination influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets. Crystallographic studies of similar compounds provide insights into the intramolecular and intermolecular interactions that stabilize their structures, including hydrogen bonding and π-π interactions (Shakuntala et al., 2017).

Chemical Reactions and Properties

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, leveraging the reactivity of both the sulfonamide and the aromatic systems. For example, the sulfonamide group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The presence of the fluorine atom and the dimethoxy groups can direct these reactions to specific positions on the aromatic rings, influencing the compound's chemical behavior and the synthesis of derivatives.

Physical Properties Analysis

The physical properties of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The polar sulfonamide group and the polarizable aromatic system contribute to its interactions with solvents, affecting its solubility and potential formulation strategies for pharmaceutical applications. Analyzing closely related compounds provides insights into how structural variations impact these physical properties (Karakaya et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENSTQCLKNDAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226523 | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332354-60-6 | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332354-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)

![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)

![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)

![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)

![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)

![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)

![2-[2-(4-methoxyphenyl)vinyl]-4H-benzo[h]chromen-4-one](/img/structure/B5642733.png)

![1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5642741.png)